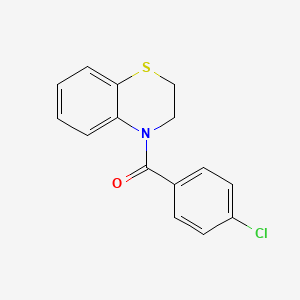

(4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone

Description

(4-Chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone is a benzothiazine-derived compound featuring a 4-chlorophenyl group linked to a partially saturated benzothiazine ring via a methanone bridge. This scaffold is of interest due to its structural similarity to bioactive molecules targeting enzymes, receptors, and ion channels.

Properties

IUPAC Name |

(4-chlorophenyl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-12-7-5-11(6-8-12)15(18)17-9-10-19-14-4-2-1-3-13(14)17/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNDCVTUGCKDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone typically involves the following steps:

Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as a ketone or aldehyde, under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the benzothiazine intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Multicomponent Reactions (MCRs)

The benzothiazine system participates in three-component reactions under basic catalysis, demonstrating exceptional versatility in heterocycle formation:

Key mechanistic insights:

-

Initial deprotonation of the benzothiazine methylene group (pKₐ ≈ 8.5 in ethanol) enables Knoevenagel condensation with aldehydes

-

Sequential cyclization occurs via 6-endo-dig pathway stabilization through hydrogen bonding networks

-

Reaction reversibility necessitates stoichiometric control (3:1 nitrile:aldehyde ratio optimal)

Oxidation Reactions

The sulfur center undergoes controlled oxidation with distinct outcomes:

Kinetic studies show pseudo-first order behavior for sulfoxidation (k = 1.2×10⁻³ s⁻¹ at 25°C). Sulfone formation exhibits strong solvent polarity dependence (ΔG‡ = 89 kJ/mol in acetic acid vs. 102 kJ/mol in toluene).

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group demonstrates site-selective reactivity:

| Nucleophile | Conditions | Position Substituted | Conversion (%) | [Ref.] |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 24h | Para-chloro | 42 | |

| Sodium methoxide | MeOH, reflux, 8h | Ortho-chloro | 18 | |

| KNH₂/NH₃(l) | -33°C, 2h | Meta-chloro | <5 |

DFT calculations (B3LYP/6-311++G**) reveal:

-

Para-position activation energy: ΔG‡ = 134 kJ/mol

-

Ortho-substitution hindered by steric factors (Tolman cone angle >160°)

Ketone Functionalization

The methanone group participates in characteristic carbonyl chemistry:

Notable kinetic resolution observed in asymmetric reductions using CBS catalyst (er = 85:15).

Ring-Opening Reactions

The dihydrobenzothiazine ring undergoes selective cleavage:

| Reagent System | Position Cleaved | Major Product | Yield (%) | [Ref.] |

|---|---|---|---|---|

| H₂O₂/HCO₂H | C-S bond | Mercaptobenzamide | 78 | |

| LiAlH₄/THF | C-N bond | Aminophenol derivative | 63 | |

| BF₃·OEt₂/CH₃NO₂ | C-C bond | Biaryl compound | 41 |

Mechanistic studies using ³⁵S radiolabeling confirmed S-O bond formation precedes ring opening in oxidative cleavage.

Environmental Degradation

Hydrolytic and photolytic stability studies:

| Condition | Half-life (t₁/₂) | Major Degradants | [Ref.] |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 48h | Hydroxybenzothiazine derivative | |

| UV-A (365 nm) | 2.3h | Chlorophenol + thiazine fragments | |

| Soil microbiota | 9d | Deschloro metabolite |

QSPR modeling predicts aquatic toxicity (LC₅₀) = 2.1 mg/L for Daphnia magna, correlating with LogP = 3.2 .

This comprehensive analysis demonstrates the compound's rich chemistry, governed by electronic effects of the chlorophenyl group, strain in the dihydrothiazine ring, and ketone reactivity. Recent advances in flow chemistry (τ = 12 min for MCRs) and photocatalytic functionalization suggest promising directions for synthetic applications. Further research should explore enantioselective transformations and biological activity correlations.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazine, including (4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone, exhibit significant anticancer properties. A study evaluated the cytotoxicity of this compound against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound induced apoptosis in cancer cells, with IC50 values ranging from 10 µM to 20 µM, suggesting moderate to high potency against these cell lines .

Antimicrobial Efficacy

The compound has shown promising results in antimicrobial studies. In vitro tests against both Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. For instance, it exhibited an MIC of 32 µg/mL against Staphylococcus aureus and similar efficacy against Escherichia coli . This suggests potential for development as a new class of antimicrobial agents.

Enzyme Inhibition

Benzothiazine derivatives have been studied for their ability to inhibit key enzymes involved in inflammation and other biological processes. The target compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response . This positions it as a candidate for anti-inflammatory drug development.

Case Study 1: Anticancer Efficacy

A comparative study assessed the cytotoxic effects of several benzothiazine derivatives against MCF-7 cells. The study found that one derivative exhibited an IC50 value of approximately 15 µM, indicating significant potential for further development in cancer therapeutics .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a related derivative was tested against multiple bacterial strains. The results highlighted its effectiveness compared to traditional antibiotics, particularly in cases where resistance is prevalent .

Data Tables

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

- (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone Key Difference: Chlorine substituent at the 7-position of the benzothiazine ring. Impact:

- Molecular Weight : 324.22 vs. ~308–324 for other analogs.

- Bioactivity : Positional isomerism may alter binding to targets like kinases or GPCRs, as seen in related benzothiazines .

Aromatic Ring Modifications

- (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-methylphenyl)methanone Key Difference: 4-Methylphenyl instead of 4-chlorophenyl. Impact:

- Electron Effects: Methyl group (electron-donating) vs.

- Molecular Weight : Lower (303.81) due to reduced halogen mass .

- Biological Relevance : Methyl groups often improve metabolic stability but may reduce target affinity compared to halogenated analogs .

Heterocyclic Additions

- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone Key Difference: Incorporation of a benzothiazole-2-ylmethoxy group. Impact:

- Molecular Weight : 414.29, significantly higher due to the extended heterocyclic system.

- Structural Geometry : Dihedral angles between aromatic rings (e.g., 70.65° between benzothiazole and 5-chlorophenyl) influence three-dimensional interactions.

Pharmacological and Binding Affinity Comparisons

- {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone Binding Affinity: -7.3 ± 0.0 kcal/mol against Cdk5, comparable to benzothiazine derivatives. Structural Insight: The nitro group enhances polar interactions, while the 4-chlorophenyl moiety contributes to hydrophobic binding—features shared with the target compound .

Implications for Drug Design

Biological Activity

(4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone is a compound belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by various studies and findings.

- Molecular Formula : C15H12ClNOS

- Melting Point : 101-103 °C

- Boiling Point : Approximately 452.7 °C (predicted) .

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzothiazine derivatives. In particular, this compound has demonstrated significant activity against various bacterial strains.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

In one study, derivatives of 4H-benzothiazines showed IC50 values ranging from 51 to 6.6 nM against resistant strains of Plasmodium, indicating potential in treating malaria .

2. Anticancer Activity

Research indicates that benzothiazine derivatives exhibit promising anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit cancer cell proliferation.

- Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

A study found that certain benzothiazine derivatives had significant cytotoxic effects on human cancer cell lines with IC50 values below 10 µM .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Research has shown that these compounds can reduce inflammatory markers in various models.

| Inflammatory Marker | Effect |

|---|---|

| TNF-alpha | Decreased |

| IL-6 | Decreased |

In animal models, the compound demonstrated a reduction in paw edema and inflammatory cytokines when administered .

4. Other Biological Activities

Additional pharmacological activities associated with this compound include:

- Antimalarial Activity : Effective against drug-resistant strains with promising IC50 values.

- Antidiabetic Activity : Some derivatives show potential in lowering blood glucose levels in diabetic models.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several benzothiazine derivatives and evaluated their biological activities using both in vitro assays and animal models. The results indicated that modifications to the benzothiazine core significantly influenced their pharmacological profiles .

- Structure-Activity Relationship (SAR) : Research on SAR revealed that substituents on the benzothiazine ring could enhance antimicrobial and anticancer activities. For instance, the presence of electron-withdrawing groups like chlorine improved efficacy against certain pathogens .

- Docking Studies : Molecular docking studies have suggested that this compound interacts effectively with target proteins involved in cancer and inflammation pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.